
Sodium;2-methylguanidine;nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-methylguanidine;nitrite is a compound that combines sodium, 2-methylguanidine, and nitrite
Méthodes De Préparation
The synthesis of sodium;2-methylguanidine;nitrite can be achieved through several methods. One common approach involves the reaction of 2-methylguanidine with sodium nitrite under controlled conditions. The reaction typically requires a solvent, such as water or methanol, and is carried out at a specific temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Sodium;2-methylguanidine;nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Sodium;2-methylguanidine;nitrite has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it may be studied for its potential effects on cellular processes and as a tool for probing biochemical pathways. In medicine, it could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of sodium;2-methylguanidine;nitrite involves its interaction with molecular targets and pathways within cells. The nitrite component can release nitric oxide, which is a signaling molecule that affects various physiological processes. The 2-methylguanidine moiety may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Sodium;2-methylguanidine;nitrite can be compared with other similar compounds, such as sodium nitrite and methylguanidine derivatives. Sodium nitrite is widely used as a food preservative and in industrial applications, while methylguanidine derivatives are known for their biological activity and potential therapeutic uses. The uniqueness of this compound lies in its combination of these two functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- Sodium nitrite
- Methylguanidine
- 2-methylguanidine
These compounds share some structural similarities but differ in their specific chemical and biological properties.
Propriétés
Numéro CAS |
65272-47-1 |
|---|---|
Formule moléculaire |
C2H7N4NaO2 |
Poids moléculaire |
142.09 g/mol |
Nom IUPAC |
sodium;2-methylguanidine;nitrite |
InChI |
InChI=1S/C2H7N3.HNO2.Na/c1-5-2(3)4;2-1-3;/h1H3,(H4,3,4,5);(H,2,3);/q;;+1/p-1 |
Clé InChI |
PGAJBEBDNLUMER-UHFFFAOYSA-M |
SMILES canonique |
CN=C(N)N.N(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



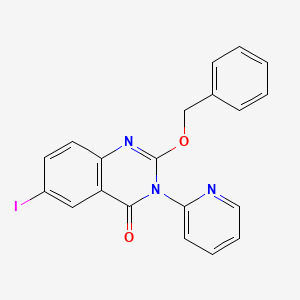
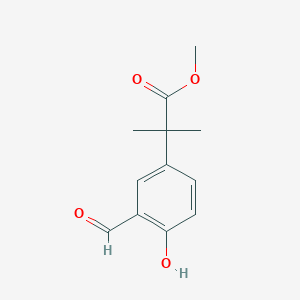

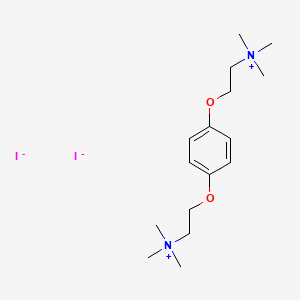
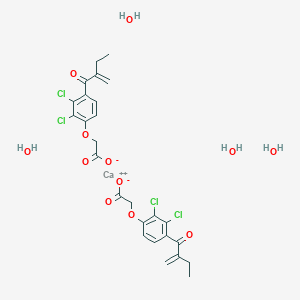
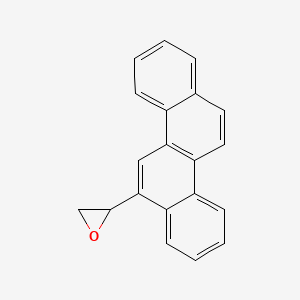

![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

